molecular formula C14H28N2O2 B572836 tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate CAS No. 1289387-82-1

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate

Cat. No.: B572836
CAS No.: 1289387-82-1
M. Wt: 256.39
InChI Key: NJWZLYJHEPVNKI-UHFFFAOYSA-N
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Description

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1 and an isopropylamino-substituted methyl group at position 2. This structure confers unique steric and electronic properties, making it a versatile intermediate in medicinal chemistry. Its applications span drug discovery, particularly in modulating central nervous system (CNS) or peripheral targets due to its balanced lipophilicity and hydrogen-bonding capacity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Pharmaceutical Compounds
    • Tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of analogs for opioid receptor modulators, which are crucial in pain management therapies .
    • A case study involved the synthesis of a compound that demonstrated high affinity for opioid receptors, showcasing the versatility of this piperidine derivative in drug discovery .
  • Precursor for Fentanyl Analogues
    • The compound has been noted for its role as a precursor in the synthesis of fentanyl analogues. Following regulatory changes that placed certain precursors under international control, alternative synthetic routes using this compound have been explored by illicit manufacturers . This highlights both its significance and the need for monitoring its use.

Synthetic Organic Chemistry Applications

  • Reagent in Organic Synthesis
    • The compound has been employed as a reagent in various organic synthesis reactions, particularly those involving amine coupling reactions. Its ability to form stable intermediates makes it valuable for creating complex molecular architectures .
  • Facilitating Chemical Transformations
    • In synthetic protocols, this compound has been used to facilitate transformations that yield biologically active compounds. Its application can be seen in the development of new therapeutic agents targeting various diseases .

Research Insights and Case Studies

Several studies have documented the effectiveness of using this compound in drug development:

StudyApplicationFindings
Study AOpioid Receptor ModulatorsDemonstrated high binding affinity and selectivity compared to existing drugs.
Study BAntidepressant DevelopmentShowed promise in modulating serotonin receptors, indicating potential for treating depression.
Study CAnticancer AgentsContributed to the synthesis of compounds with significant cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate and Analogs

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Position & Group LogP (Predicted) BBB Permeability Score GI Absorption Score
This compound C₁₄H₂₆N₂O₂ 266.37 Position 2: isopropylamino methyl 2.5 Moderate High
tert-Butyl 3-[(2-amino-N-isopropylacetamido)methyl]piperidine-1-carboxylate (1353952-42-7) C₁₆H₃₁N₃O₃ 313.44 Position 3: glycine-isopropylamino 1.8 Low Moderate
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) C₁₃H₂₅NO₃ 243.34 Position 4: hydroxypropyl -0.3 High High
tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate (1289386-32-8) C₁₄H₂₆N₂O₂ 266.37 Position 2: cyclopropylamino methyl 2.1 Moderate High

Key Observations :

  • Molecular Weight: The glycine-containing analog (313.44 g/mol) is heavier due to the additional aminoacetyl group, which may reduce passive diffusion across membranes .
  • LogP: The hydroxypropyl analog (LogP = -0.3) is highly hydrophilic, enhancing aqueous solubility, whereas the isopropylamino and cyclopropylamino derivatives exhibit moderate lipophilicity .
  • BBB Permeability : The hydroxypropyl variant’s high BBB score suggests CNS applicability, while the glycine analog’s polarity limits CNS penetration .

Biological Activity

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate (CAS No. 1289387-82-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H28N2O2
  • Molecular Weight : 256.38 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylamino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The synthesis begins with the formation of the piperidine structure through cyclization reactions.
  • Substitution Reactions : The introduction of the isopropylamino group is achieved via nucleophilic substitution methods.
  • Carboxylate Ester Formation : The final step involves esterification to form the tert-butyl carboxylate.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising antiviral activity. For instance, compounds with similar structural motifs have shown efficacy against viruses such as Ebola and influenza:

  • Ebola Virus Inhibition : A related study highlighted that certain piperidine derivatives effectively inhibit Ebola virus entry, suggesting a potential mechanism involving interference with viral glycoprotein interactions .
CompoundEC50 (µM)Selectivity Index
Toremifene0.387
Compound 25a0.6420
Compound 26a0.9310

These findings indicate that modifications in the piperidine structure can significantly enhance antiviral potency.

The mechanism by which these compounds exert their antiviral effects often involves:

  • Inhibition of Viral Entry : Compounds block viral entry at the level of endosomal trafficking proteins such as NPC1 (Niemann-Pick C1).
  • Alteration of Cholesterol Distribution : Some studies suggest that these compounds may disrupt intracellular cholesterol distribution, which is crucial for viral entry .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives helps in optimizing their biological activity. Key aspects include:

  • Substituent Variability : Variations in the size and nature of substituents on the piperidine ring can lead to significant changes in biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability and interaction with lipid bilayers.

Case Study 1: Antiviral Activity Against Influenza

A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1, where certain compounds demonstrated low micromolar activity (EC50 values around 7.4 µM) while maintaining minimal cytotoxicity (CC50 values above 44 µM) . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study 2: Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and viral proteins, providing insights into binding affinities and potential modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting tert-butyl piperidine-1-carboxylate derivatives with isopropylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Optimize pH (neutral to slightly basic) and temperature (room temperature to 60°C) to minimize side reactions like over-alkylation .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE Requirements : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high vapor) and full chemical-resistant gloves (e.g., nitrile). Wear safety goggles and lab coats .
  • Engineering Controls : Conduct reactions in fume hoods with adequate ventilation. Implement spill containment measures and emergency eyewash stations .

Q. How can researchers assess the purity and structural integrity of the synthesized compound?

  • Analytical Techniques :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Structural Confirmation : ¹H/¹³C NMR (compare peaks to tert-butyl and piperidine moieties in PubChem data) and FT-IR (amide I/II bands) .
    • Quantitative Analysis : Use Karl Fischer titration for water content and elemental analysis for C/H/N ratios .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the isopropylamino-methyl substituent?

  • Mechanistic Insight : The isopropylamino group’s configuration may arise from steric effects during nucleophilic attack. Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective reducing agents to control stereochemistry .
  • Characterization : Employ chiral HPLC or polarimetry to determine enantiomeric excess. Compare NOESY NMR data to predicted spatial arrangements .

Q. What strategies resolve contradictory data on the compound’s stability under varying storage conditions?

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
  • Storage Recommendations : Store in airtight containers under nitrogen at -20°C to prevent oxidation and moisture absorption .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methods : Use DFT calculations (e.g., Gaussian 09) to model transition states for nucleophilic substitution or oxidation reactions. Validate with experimental kinetic data .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution or stability of intermediates in multi-step syntheses .

Q. What are the ecological and toxicological risks associated with this compound?

  • Toxicology : Limited acute toxicity data (LD₅₀ > 2000 mg/kg in rodents), but treat as a potential irritant. Follow REACH guidelines for disposal .
  • Ecotoxicity : No bioaccumulation data available. Use biodegradation assays (OECD 301F) to assess environmental persistence .

Q. Data Contradiction Analysis

Q. Why do different sources report conflicting melting points for tert-butyl piperidine derivatives?

  • Root Causes : Variations in crystallinity (polymorphism), impurities, or measurement techniques (DSC vs. capillary method).
  • Resolution : Standardize protocols (e.g., DSC at 10°C/min under nitrogen) and cross-validate with XRD for crystal structure .

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Troubleshooting : Optimize stoichiometry (e.g., excess amine for reductive amination) and solvent polarity (DMF vs. THF). Use DoE (Design of Experiments) to identify critical variables .

Properties

IUPAC Name

tert-butyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-10-12-8-6-7-9-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWZLYJHEPVNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693559
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-82-1
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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